(4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(furan-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[5-(5-ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-2-16-20-17(21-26-16)13-5-6-15(19-12-13)22-7-9-23(10-8-22)18(24)14-4-3-11-25-14/h3-6,11-12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBTVXILYSUFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the oxadiazole ring. One common approach is the cyclization of benzophenone hydrazide followed by nucleophilic alkylation. The reaction conditions often require the use of strong bases and heating to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form furan-2-carboxylic acid.
Reduction: : The oxadiazole ring can be reduced to form a corresponding amine.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Furan-2-carboxylic acid
Reduction: : Piperazine derivatives
Substitution: : Various substituted piperazines
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery, particularly in the development of new pharmaceuticals.
Industry: : It can be used in the production of advanced materials and chemicals.
Mechanism of Action
The exact mechanism of action of this compound is not well-documented, but it likely involves interactions with specific molecular targets. The presence of the oxadiazole and piperazine rings suggests that it may interact with enzymes or receptors in biological systems, potentially leading to therapeutic effects.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds include other oxadiazoles and piperazines, which are known for their diverse biological activities. the presence of the furan ring in this compound adds an additional layer of complexity and potential functionality.
List of Similar Compounds
Oxadiazoles: : Various derivatives with different substituents on the oxadiazole ring.
Piperazines: : Piperazine derivatives with different functional groups.
Furans: : Furan derivatives with various substituents.
Biological Activity
The compound (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(furan-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 342.39 g/mol |
| LogP | 3.45 |
| Polar Surface Area | 56.12 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
Biological Activity Overview
Research indicates that compounds containing the oxadiazole and piperazine moieties exhibit a range of biological activities, including antimicrobial , antitumor , and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that oxadiazole derivatives possess significant antimicrobial activity against various bacterial strains. For instance, compounds similar to the target molecule have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Antitumor Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines (e.g., breast cancer MCF-7, lung cancer A549) revealed that it induces apoptosis and inhibits cell proliferation. The observed IC50 values ranged from 10 to 30 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin.
Case Study 1: Antitumor Mechanism
In a study published in MDPI, researchers synthesized several oxadiazole derivatives and tested their activity against human cancer cell lines. The results indicated that the presence of the oxadiazole ring significantly enhanced cytotoxicity. The mechanism was attributed to the compound's ability to interact with DNA and induce oxidative stress within cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications in the structure, such as substituents on the piperazine ring, increased antibacterial potency .
Comparative Analysis of Related Compounds
To better understand the biological activity of our target compound, a comparison with related oxadiazole derivatives is presented below:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antitumor Activity (IC50 µM) |
|---|---|---|
| Compound A (Oxadiazole derivative) | 12 (S. aureus) | 25 |
| Compound B (Piperazine derivative) | 15 (E. coli) | 30 |
| (4-(5-(5-Ethyl-1,2,4-oxadiazol-3-yl)... | 8 (S. aureus) | 10 |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of heterocyclic compounds like this often involves multi-step reactions. A plausible route includes:
- Step 1 : Formation of the 5-ethyl-1,2,4-oxadiazole ring via cyclization of amidoxime intermediates under reflux in ethanol .
- Step 2 : Coupling the pyridine moiety with the piperazine ring using nucleophilic substitution or Buchwald-Hartwig amination.
- Step 3 : Introducing the furan-2-yl methanone group via Friedel-Crafts acylation or metal-catalyzed cross-coupling.
Optimization Tips : - Use DMF-EtOH (1:1) for recrystallization to improve purity .
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
Q. What spectroscopic methods are critical for structural validation?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine ring protons at δ 2.5–3.5 ppm; furan protons at δ 6.3–7.4 ppm) .
- FTIR : Confirm carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and oxadiazole ring vibrations (~950–1250 cm⁻¹) .
- X-ray crystallography : Resolve ambiguities in stereochemistry or piperazine-furan spatial orientation .
Q. What are the primary biological targets for such heterocyclic compounds?
Compounds with oxadiazole, piperazine, and furan moieties are often explored for:
- CNS targets : Serotonin or histamine receptor modulation due to piperazine’s flexibility .
- Antimicrobial activity : Oxadiazole’s bioisosteric properties enhance membrane penetration .
- Kinase inhibition : Pyridine and furan groups may interact with ATP-binding pockets .
Advanced Research Questions
Q. How to resolve contradictions in biological activity data across assay platforms?
- Case Study : If in vitro assays show potent activity but in vivo results are inconsistent:
- Possible Cause : Poor solubility or metabolic instability of the oxadiazole ring.
- Methodology :
- Perform logP/logD measurements to assess lipophilicity .
- Use LC-MS to identify metabolic degradation products (e.g., oxadiazole ring opening) .
- Modify the 5-ethyl group to improve stability (e.g., replace with trifluoromethyl) .
Q. What strategies mitigate low yields during oxadiazole ring formation?
Q. How to design SAR studies for optimizing pharmacokinetic properties?
- Structural Modifications :
- Assays :
Methodological Considerations
Q. How to analyze crystallographic data for conformational flexibility?
Q. What computational tools predict binding modes with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
